molecular formula C26H28F7N5O2 B1243473 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)-ethoxy)-4-(5-(dimethylamino)methyl-1,2,3-triazol-4-yl)methyl-3-(S)-(4-fluorophenyl)morpholine CAS No. 171242-11-8

2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)-ethoxy)-4-(5-(dimethylamino)methyl-1,2,3-triazol-4-yl)methyl-3-(S)-(4-fluorophenyl)morpholine

Cat. No.: B1243473
CAS No.: 171242-11-8
M. Wt: 575.5 g/mol
InChI Key: USRYEHHMJIRICK-ZNZBMKLDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

L760735 is synthesized through a multi-step process involving the formation of a triazole ring and the incorporation of various functional groups. The synthesis typically involves the following steps:

  • Formation of the triazole ring through a cyclization reaction.
  • Introduction of the morpholine ring.
  • Attachment of the trifluoromethyl and fluorophenyl groups.

The reaction conditions often require the use of solvents such as dimethyl sulfoxide and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of L760735 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time. The compound is then purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

L760735 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups .

Scientific Research Applications

L760735 has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study the neurokinin 1 receptor and its interactions with other molecules.

    Biology: Employed in research to understand the role of substance P and neurokinin 1 receptor in various biological processes.

    Medicine: Investigated for its potential therapeutic effects in conditions such as depression, anxiety, and chemotherapy-induced nausea and vomiting.

    Industry: Utilized in the development of new drugs targeting the neurokinin 1 receptor

Mechanism of Action

L760735 exerts its effects by binding to the neurokinin 1 receptor and blocking the action of substance P. This inhibition prevents the receptor from activating downstream signaling pathways involved in pain perception, inflammation, and mood regulation. The compound’s high affinity for the receptor ensures effective blockade, making it a potent antagonist .

Comparison with Similar Compounds

L760735 is similar to other neurokinin 1 receptor antagonists such as aprepitant and fosaprepitant. it is unique in its high affinity and selectivity for the receptor, which makes it a valuable tool in research and potential therapeutic applications. Other similar compounds include:

L760735 stands out due to its specific binding characteristics and the detailed structural information available from crystallographic studies .

Properties

CAS No.

171242-11-8

Molecular Formula

C26H28F7N5O2

Molecular Weight

575.5 g/mol

IUPAC Name

1-[5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-triazol-4-yl]-N,N-dimethylmethanamine

InChI

InChI=1S/C26H28F7N5O2/c1-15(17-10-18(25(28,29)30)12-19(11-17)26(31,32)33)40-24-23(16-4-6-20(27)7-5-16)38(8-9-39-24)14-22-21(13-37(2)3)34-36-35-22/h4-7,10-12,15,23-24H,8-9,13-14H2,1-3H3,(H,34,35,36)/t15-,23+,24-/m1/s1

InChI Key

USRYEHHMJIRICK-ZNZBMKLDSA-N

SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNN=C3CN(C)C)C4=CC=C(C=C4)F

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NNN=C3CN(C)C)C4=CC=C(C=C4)F

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNN=C3CN(C)C)C4=CC=C(C=C4)F

Key on ui other cas no.

171242-11-8

Synonyms

2-(1,3,5-bis(trifluoromethyl)phenyl)ethoxy)-4-(5-(dimethylaminomethyl-1,2,3-trioazol-4-yl methyl-3-(5)-phenyl)morpholine
L 760735
L-760,735
L760735

Origin of Product

United States

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